molecular formula C9H13ClFNO2 B6310275 (2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt CAS No. 1858272-98-6

(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt

Cat. No.: B6310275
CAS No.: 1858272-98-6
M. Wt: 221.65 g/mol
InChI Key: DEPQEIQLNPDNRQ-FJXQXJEOSA-N
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Description

(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt is a chemical compound with potential applications in various scientific fields. This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which can influence its chemical properties and reactivity.

Properties

IUPAC Name

(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2.ClH/c1-13-8-4-2-3-6(9(8)10)7(11)5-12;/h2-4,7,12H,5,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPQEIQLNPDNRQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1F)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation process, which can be achieved through various metal-based methods . These methods often involve the use of difluoromethylation reagents and catalysts to introduce the fluorine atom at specific positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalysts and reaction conditions to ensure high yields and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the phenyl ring.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in biochemical studies to investigate the effects of fluorine and methoxy groups on biological systems.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol HCl salt is unique due to the specific arrangement of the amino, fluorine, and methoxy groups on the phenyl ring

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